Gabexate

Overview

Description

Gabexate is a synthetic serine protease inhibitor primarily used as an anticoagulant. It is known to decrease the production of inflammatory cytokines and has been investigated for use in various medical conditions, including cancer, ischemia-reperfusion injury, and pancreatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gabexate is synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives. The process typically involves the following steps:

Esterification: Ethyl 4-hydroxybenzoate is reacted with 6-guanidinohexanoic acid in the presence of a dehydrating agent to form the ester linkage.

Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound often involves freeze-drying techniques to prepare this compound mesylate for injection. The process includes:

Dissolution: this compound mesylate is dissolved in a suitable solvent, often with mannitol as a stabilizer.

Freeze-Drying: The solution is freeze-dried to produce a stable, lyophilized product

Chemical Reactions Analysis

Types of Reactions: Gabexate undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to its constituent acids and alcohols.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, this compound can participate in redox reactions under certain conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Oxidation: Strong oxidizing agents can oxidize this compound, though this is not a typical reaction for this compound.

Major Products:

Scientific Research Applications

Management of Acute Pancreatitis

Gabexate has been extensively studied for its potential benefits in managing acute pancreatitis. Several clinical trials have assessed its efficacy:

- Efficacy in Reducing Complications : A multicenter trial involving 223 patients found that this compound did not significantly reduce complications or mortality associated with moderate to severe acute pancreatitis compared to placebo .

- Prophylaxis of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis : Meta-analyses indicate that this compound may help reduce the incidence of post-endoscopic retrograde cholangiopancreatography pancreatitis, with one study showing a decrease from 6.5% to 1.6% in acute pancreatitis cases among those treated with this compound .

Effects on Sphincter of Oddi Motility

This compound has been shown to influence the motility of the sphincter of Oddi, which is critical in digestive processes. A study involving patients with recurrent pancreatitis demonstrated that this compound significantly reduced phasic activity and contractions in the sphincter, indicating its potential therapeutic role in managing related disorders .

Impact on Gut Microbiota and Metabolomics

Recent research has explored this compound's effects on gut microbiota and metabolomics in septic conditions. In a study on septic rats, this compound administration altered gut microbiota composition and improved clinical outcomes by reducing lung injury associated with sepsis . This suggests that this compound may have broader implications beyond its traditional applications.

Use in Exocrine Pancreatic Insufficiency

This compound has been administered alongside other treatments for patients suffering from exocrine pancreatic insufficiency due to chronic pancreatitis. While it is not a primary treatment, its role as an adjunct therapy may help manage symptoms related to enzyme deficiencies .

Case Study: Efficacy in Acute Pancreatitis

In a randomized controlled study involving 223 patients, this compound was administered at a dosage of 4 g per day for seven days. The results indicated no significant difference in mortality or complications when compared to a placebo group, highlighting the need for further investigation into its effectiveness in this context .

Case Study: Prophylactic Use After Endoscopic Procedures

A meta-analysis reviewed six studies with varying durations of this compound infusion post-endoscopic procedures. Results indicated that prolonged infusion (greater than four hours) significantly reduced the incidence of acute pancreatitis, supporting its use as a prophylactic agent despite high costs and hospitalization requirements .

Summary Table of this compound Applications

Mechanism of Action

Gabexate exerts its effects by inhibiting serine proteases such as kallikrein, plasmin, and thrombin. It binds to the active sites of these enzymes, preventing the formation of fibrin and thus inhibiting blood clot formation. Additionally, this compound decreases the production of inflammatory cytokines by attenuating the activity of nuclear factor kappa-B and c-Jun N-terminal kinase pathways .

Comparison with Similar Compounds

Nafamostat Mesilate: Another serine protease inhibitor used in similar medical conditions.

Sepimostat: A structurally related compound with similar inhibitory effects on serine proteases.

Gabexate’s unique properties and broad range of applications make it a valuable compound in both research and clinical settings.

Biological Activity

Gabexate mesylate, a synthetic serine protease inhibitor, has garnered attention for its diverse biological activities, primarily related to its role in modulating proteolytic processes in various clinical settings. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects through the inhibition of several serine proteases, including:

- Thrombin

- Trypsin

- Plasmin

- Kallikrein

The inhibitory concentrations (IC50 values) for these enzymes are reported as follows:

This compound also inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production by interfering with the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) in human monocytes .

Acute Pancreatitis

This compound is primarily indicated for the treatment of acute pancreatitis and has been used in various clinical trials. A significant study conducted in Italian hospitals found that this compound was administered in 88 cases for acute pancreatitis and in 62 cases for prophylaxis against pancreatic damage .

Table 1: Clinical Indications for this compound Use

| Indication | Number of Cases | Percentage |

|---|---|---|

| Acute Pancreatitis | 88 | 52% |

| Prophylaxis of Pancreatic Damage | 62 | 36% |

In a randomized controlled trial comparing this compound with somatostatin, it was found that this compound effectively reduced the severity of pancreatitis and the incidence of post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis .

Effects on Sphincter of Oddi Motility

Research has demonstrated that this compound influences the motility of the sphincter of Oddi. A pilot study involving patients with recurrent pancreatitis showed that this compound significantly reduced phasic activity and motility index during infusion, suggesting its potential to modulate gastrointestinal motility .

Table 2: Effects of this compound on Sphincter of Oddi Motility

| Parameter | Baseline Value | After this compound Infusion |

|---|---|---|

| Frequency of Contractions | 4.5 ± 1 | 3.6 ± 1 |

| Amplitude (mmHg) | 157.4 ± 44 | 80.0 ± 32 |

| Motility Index | - | Reduced by 49% |

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored through various studies. In animal models, it has been shown to attenuate LPS-induced lung injury by inhibiting neutrophil activation and reducing inflammatory mediator production . Additionally, it has been reported to alleviate allergen-induced airway inflammation in murine models, indicating its potential utility in treating asthma .

Gut Microbiota and Metabolomics

A recent study investigated the effects of this compound on gut microbiota and metabolomics in septic rats. The findings indicated that this compound administration significantly reduced serum inflammatory factors and improved clinical outcomes by modulating gut microbiota composition and metabolic profiles .

Case Studies

- Study on Post-ERCP Pancreatitis : A meta-analysis involving multiple randomized controlled trials concluded that this compound significantly reduced the incidence of post-ERCP pancreatitis compared to placebo groups, highlighting its prophylactic potential .

- Randomized Controlled Trial : In a double-blind trial assessing this compound's efficacy in preventing post-ERCP complications, it was found that while there was a reduction in hyperamylasemia rates, the overall benefits were not statistically significant across all studies analyzed due to heterogeneity among patient populations .

Q & A

Q. Basic: What are the primary pharmacological mechanisms of Gabexate in protease inhibition, and how are these mechanisms experimentally validated?

This compound mesylate acts as a synthetic serine protease inhibitor, targeting enzymes like trypsin, kallikrein, and thrombin. Methodologically, its inhibition efficacy is tested via in vitro enzymatic assays using fluorogenic substrates (e.g., Boc-Glu-Ala-Arg-AMC for trypsin-like activity). Kinetic parameters (Km, Vmax) are quantified via spectrophotometry or fluorimetry, with IC50 values calculated to determine potency . In vivo validation often involves rodent models of pancreatitis, where this compound’s effect on reducing serum amylase/lipase levels and inflammatory markers (e.g., IL-6, TNF-α) is measured .

Q. Basic: What experimental models are commonly used to evaluate this compound’s anti-inflammatory effects in pancreatitis research?

Standard models include:

- Cerulein-induced pancreatitis : Mice/rats receive repeated cerulein injections to mimic acute pancreatitis. This compound’s efficacy is assessed via histopathology (e.g., edema, neutrophil infiltration) and biochemical markers (amylase, lipase) .

- Post-ERCP pancreatitis models : Dogs or pigs undergo endoscopic retrograde cholangiopancreatography (ERCP) with ductal manipulation. This compound infusion pre/post-procedure is evaluated for reductions in pancreatic duct pressure and inflammatory cytokines (e.g., IL-1β) .

Q. Advanced: How can researchers resolve contradictions in this compound’s efficacy across clinical trials for post-ERCP pancreatitis prophylaxis?

Discrepancies arise from variations in study design:

- Infusion duration : Trials with <4-hour infusions show no benefit, while 12-hour protocols reduce pancreatitis incidence (OR = 0.27, P = 0.001) .

- Patient stratification : High-risk subgroups (e.g., sphincter of Oddi dysfunction) may require adjusted dosing. Meta-analyses using RevMan or similar tools can pool data from heterogeneous trials, applying subgroup analyses and sensitivity testing to identify confounders .

Q. Advanced: What methodologies optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profiling in preclinical studies?

- Microdialysis : Continuous sampling of pancreatic interstitial fluid in rodents to measure this compound concentrations and correlate with protease inhibition .

- Population PK modeling : Nonlinear mixed-effects models (e.g., NONMEM) analyze sparse data from multiple studies to identify covariates (e.g., body weight, renal function) affecting drug exposure .

Q. Advanced: How can in vitro and in vivo models be integrated to study this compound’s dual role in anticoagulation and anti-inflammation?

- Step 1 : In vitro coagulation assays (e.g., thrombin time, PT/APTT) quantify anticoagulant effects .

- Step 2 : Parallel in vivo models (e.g., lipopolysaccharide-induced systemic inflammation) measure cytokine levels (IL-6, NF-κB) and coagulation markers (D-dimer) to assess dual mechanisms. Data integration via multivariate regression identifies dose-dependent trade-offs between anti-inflammatory and anticoagulant effects .

Q. Basic: What are the critical parameters for formulating this compound in stability studies?

- Storage conditions : -20°C for lyophilized powder; reconstituted solutions degrade within 1 month even at -20°C .

- Excipient compatibility : Assess via HPLC-UV under stress conditions (40°C/75% RH) to detect degradation products.

Q. Advanced: How can researchers address the limited bioavailability of this compound in systemic circulation?

- Nanoformulation : Encapsulation in PLGA nanoparticles improves half-life. Characterization via DLS (size, PDI) and in vivo PK studies in rats quantify bioavailability enhancements .

- Prodrug design : Ester derivatives (e.g., this compound prodrugs with pH-sensitive linkers) target pancreatic tissue, reducing off-target effects. Validate via LC-MS/MS tissue distribution studies .

Q. Advanced: What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogenous patient cohorts?

- Bayesian hierarchical models : Account for inter-study variability in meta-analyses, enabling probabilistic estimates of optimal dosing .

- Machine learning : Random Forest or LASSO regression identifies patient-specific predictors (e.g., genetic polymorphisms in protease genes) influencing treatment response .

Q. Basic: What assays quantify this compound’s inhibition of NF-κB signaling in neuroinflammatory pain models?

- Western blot : Measure NF-κB p65 nuclear translocation in spinal cord tissues of spared nerve injury (SNL) rats .

- qPCR : Quantify downstream proinflammatory cytokines (IL-1β, TNF-α) in microglial cell cultures treated with this compound .

Q. Advanced: How can translational researchers bridge gaps between preclinical this compound studies and clinical outcomes?

- Biomarker validation : Corrogate preclinical findings (e.g., reduced pancreatic trypsinogen activation peptides) with clinical endpoints (e.g., Atlanta Classification of pancreatitis severity) .

- Pharmacometric modeling : Simulate human PK using animal data to design phase I trials with adaptive dosing .

Properties

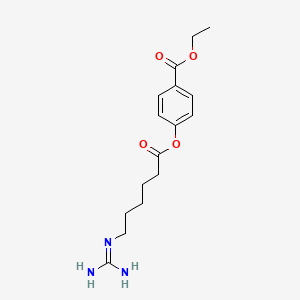

IUPAC Name |

ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGYIDJEEQRWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56974-61-9 (monomethanesulfonate) | |

| Record name | Gabexate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048566 | |

| Record name | Gabexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA. | |

| Record name | Gabexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

39492-01-8 | |

| Record name | Gabexate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39492-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabexate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gabexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GABEXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.